molecular formula C18H22N2O2 B2763558 N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide CAS No. 953243-16-8

N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide

Cat. No.: B2763558
CAS No.: 953243-16-8
M. Wt: 298.386
InChI Key: OMLPJGUUVGAISS-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide: is an organic compound that features a benzamide core substituted with a dimethylamino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide typically begins with 4-(dimethylamino)phenethylamine and 4-methoxybenzoic acid.

    Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4-(dimethylamino)phenethylamine and the carboxylic acid group of 4-methoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Receptor Binding: N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide may interact with specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may influence signal transduction pathways by binding to key proteins involved in cellular signaling.

Comparison with Similar Compounds

    N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide vs. N-(4-(dimethylamino)phenethyl)-4-chlorobenzamide: The substitution of a methoxy group with a chloro group can significantly alter the compound’s reactivity and biological activity.

    This compound vs. N-(4-(dimethylamino)phenethyl)-4-hydroxybenzamide: The presence of a hydroxy group instead of a methoxy group can enhance hydrogen bonding interactions, affecting the compound’s solubility and binding affinity.

Uniqueness:

    Functional Groups: The combination of a dimethylamino group and a methoxy group on the benzamide core provides unique electronic and steric properties, influencing the compound’s reactivity and interactions.

    Applications: Its specific structure makes it suitable for a wide range of applications in different fields, from medicinal chemistry to material science.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-20(2)16-8-4-14(5-9-16)12-13-19-18(21)15-6-10-17(22-3)11-7-15/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLPJGUUVGAISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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